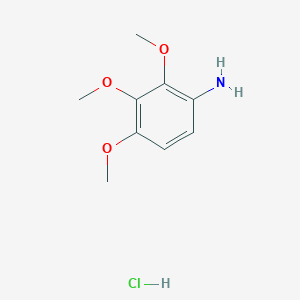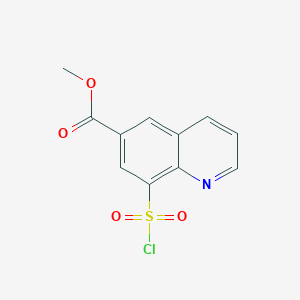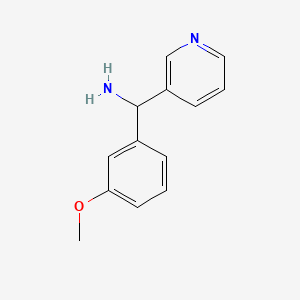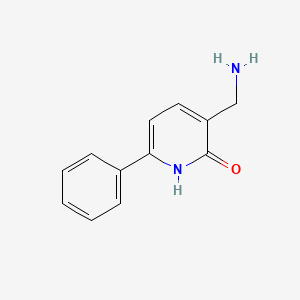
2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(5-chloro-2-phenoxyphenyl)acetamide (2-CNPPA) is a synthetic organic compound belonging to the class of amides. It is a derivative of acetamide and is composed of a phenoxy ring, an amide group, and two chlorine atoms. 2-CNPPA has been studied for its potential applications in scientific research, such as in biochemical and physiological experiments.
科学研究应用
2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide has been studied for its potential applications in scientific research. It has been used in biochemical and physiological experiments to study the effects of various compounds on biological systems. It has also been used to investigate the mechanisms of action of certain compounds on cells and to study the effects of certain drugs on the body.
作用机制
2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide works by inhibiting the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme responsible for breaking down the neurotransmitter acetylcholine, which is involved in many processes in the body, including muscle contraction and memory formation. By inhibiting the enzyme, 2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide prevents the breakdown of acetylcholine, resulting in increased levels of the neurotransmitter in the body. This can result in various effects, depending on the dosage and the biological system in which it is used.
Biochemical and Physiological Effects
2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide has been studied for its potential effects on various biological systems. It has been shown to have anticholinergic effects, which can result in increased muscle contraction, increased heart rate, and increased blood pressure. It has also been shown to have antidepressant effects, and it has been studied for its potential to protect against certain types of nerve damage.
实验室实验的优点和局限性
2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide has several advantages for laboratory experiments. It is relatively easy to synthesize, it is relatively stable, and it has a wide range of potential applications. However, it has some limitations as well. It is a relatively potent compound, and it can be toxic in high doses. Therefore, it is important to use caution when handling and using 2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide in laboratory experiments.
未来方向
There are several potential future directions for 2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide research. It could be used to study the effects of various drugs on the body, to investigate the mechanisms of action of certain compounds on cells, and to study the effects of certain drugs on the brain. It could also be used to study the effects of various compounds on the immune system, to investigate the effects of certain drugs on the cardiovascular system, and to study the effects of various compounds on the nervous system. Additionally, it could be used to study the effects of various compounds on the gastrointestinal tract, to investigate the effects of certain drugs on the endocrine system, and to study the effects of various compounds on the reproductive system.
合成方法
2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide can be synthesized via a two-step process using either a nucleophilic substitution reaction with a 5-chloro-2-phenoxybenzyl chloride or a Friedel-Crafts acylation reaction followed by an amide formation reaction. In the nucleophilic substitution reaction, 2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide is synthesized by reacting 5-chloro-2-phenoxybenzyl chloride with sodium azide in an inert solvent. In the Friedel-Crafts acylation reaction, 2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide is synthesized by reacting 5-chloro-2-phenoxybenzene with acetic anhydride in the presence of a Lewis acid catalyst. The resulting product is then reacted with sodium azide to form 2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide involves the reaction of 2-phenoxyaniline with chloroacetyl chloride to form 2-chloro-N-(2-phenoxyphenyl)acetamide, which is then reacted with 5-chloro-2-phenoxyaniline to form the final product.", "Starting Materials": [ "2-phenoxyaniline", "chloroacetyl chloride", "5-chloro-2-phenoxyaniline" ], "Reaction": [ "Step 1: 2-phenoxyaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-chloro-N-(2-phenoxyphenyl)acetamide.", "Step 2: 5-chloro-2-phenoxyaniline is added to the reaction mixture and the reaction is allowed to proceed to form 2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide.", "Step 3: The final product is isolated and purified using standard techniques such as recrystallization or column chromatography." ] } | |
CAS 编号 |
54810-28-5 |
产品名称 |
2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide |
分子式 |
C14H11Cl2NO2 |
分子量 |
296.1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl 3-{[(2-aminoethyl)sulfanyl]methyl}benzoate hydrochloride](/img/structure/B6144684.png)

![N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine](/img/structure/B6144697.png)


![7,7-difluorobicyclo[4.1.0]heptan-2-one](/img/structure/B6144723.png)


![2-[1-(3-aminopropanoyl)piperidin-4-yl]acetamide](/img/structure/B6144736.png)
![2-{4-oxo-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-5-yl}acetic acid](/img/structure/B6144742.png)